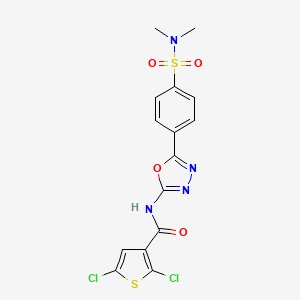

Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate” is a chemical compound. It is related to HIV-1 protease inhibitors .

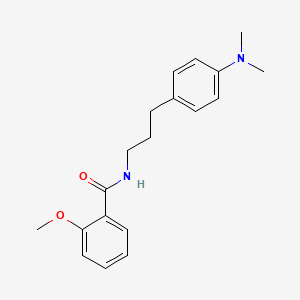

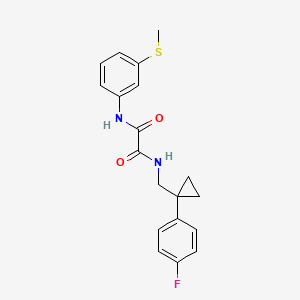

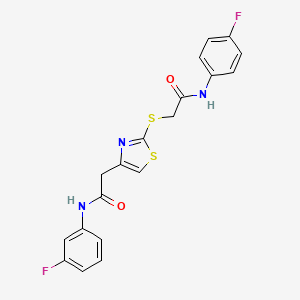

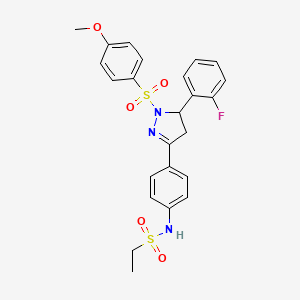

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It’s related to HIV-1 protease inhibitors, which are typically large molecules with multiple functional groups .

Aplicaciones Científicas De Investigación

Liquid Crystalline Properties

Research has been conducted on compounds structurally related to Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, emphasizing their liquid crystalline properties. One study synthesized mesogenic homologous series containing a naphthoic acid and Schiff base-ester as central linkages, exploring their mesomorphic behavior using polarizing optical microscopy and differential scanning calorimetry. The study revealed that compounds in certain series exhibited enantiotropic nematic and smectic A mesophases, providing insights into the relationship between chemical structure and liquid crystalline properties (Thaker et al., 2012).

Synthetic Methods and Reactivity

In the realm of synthetic chemistry, research has been conducted on the selectivity of thermal Buchner reactions involving isoxazolyl-substituted diazoacetates and naphthalene, leading to stable norcaradiene adducts. This study not only expanded the understanding of reaction mechanisms but also opened new pathways for synthesizing functionalized enaminones, showcasing the versatility of naphthalene derivatives in synthetic applications (Serebryannikova et al., 2021).

Biological Studies

In biological studies, novel heterocyclic compounds containing naphthalene units, akin to this compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant bioactivity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Optical and Photophysical Applications

Another area of application is in the development of fluorescent probes for biomedical imaging. A study synthesized a fluorescent probe for β-amyloids, involving a naphthalene derivative similar to this compound. The probe exhibited high binding affinities towards Aβ(1–40) aggregates, demonstrating its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Direcciones Futuras

The future directions for research on “Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate” could involve further exploration of its potential as an HIV-1 protease inhibitor . Additionally, the synthetic utility of 2-naphthol, a part of the compound, could be further exploited for the rapid synthesis of versatile biologically relevant heterocycles .

Mecanismo De Acción

Target of Action

The primary targets of “Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Propiedades

IUPAC Name |

methyl 4-[(2-hydroxy-2-naphthalen-1-ylethyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-26-21(25)16-11-9-15(10-12-16)20(24)22-13-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMGMBAOFDVNRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2403904.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)